2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine involves several steps. One common synthetic route includes the reaction of 2-methyl-6-bromopyridine with 3-(4-phenoxyphenoxy)prop-1-yne in the presence of a palladium catalyst. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial production methods for pyriproxyfen are similar but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine involves mimicking juvenile hormone, a hormone essential for insect development. By disrupting the normal hormonal balance, pyriproxyfen prevents the maturation of larvae into adult insects, effectively halting their life cycle . This compound targets specific molecular pathways involved in insect growth and development, making it highly effective as an insect growth regulator .
Comparison with Similar Compounds
2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine can be compared with other insect growth regulators such as methoprene and hydroprene. While all these compounds function by disrupting insect development, pyriproxyfen is unique in its specific action on juvenile hormone pathways and its effectiveness against a broader range of insect species .
Similar Compounds
- Methoprene
- Hydroprene
- Fenoxycarb
These compounds share similar modes of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
89899-40-1 |
---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methyl-6-[3-(4-phenoxyphenoxy)prop-1-ynyl]pyridine |
InChI |
InChI=1S/C21H17NO2/c1-17-7-5-8-18(22-17)9-6-16-23-19-12-14-21(15-13-19)24-20-10-3-2-4-11-20/h2-5,7-8,10-15H,16H2,1H3 |
InChI Key |
QJPXFIPGGVXYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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